molecular formula C24H21F6NO B13422288 N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline

N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline

Cat. No.: B13422288
M. Wt: 453.4 g/mol
InChI Key: SULFYKWBLAFGNN-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline (CAS: 310452-35-8) is a fluorinated aniline derivative with the molecular formula C₂₄H₂₁F₆NO and a molecular weight of 453.43 g/mol . It is categorized as a pharmaceutical impurity, metabolite, or intermediate, specifically associated with Fluoxetine Hydrochloride synthesis . While detailed physicochemical properties (e.g., melting point, solubility) are unavailable, it is stored at 2–8°C, indicating sensitivity to thermal degradation .

Properties

Molecular Formula

C24H21F6NO

Molecular Weight

453.4 g/mol

IUPAC Name

N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C24H21F6NO/c1-31(20-11-7-18(8-12-20)23(25,26)27)16-15-22(17-5-3-2-4-6-17)32-21-13-9-19(10-14-21)24(28,29)30/h2-14,22H,15-16H2,1H3

InChI Key

SULFYKWBLAFGNN-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxypropyl Intermediate: This step involves the reaction of 4-(trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxypropyl intermediate.

    Coupling with Aniline Derivative: The phenoxypropyl intermediate is then coupled with an aniline derivative, such as 4-(trifluoromethyl)aniline, under suitable conditions to form the desired product.

    Methylation: The final step involves the methylation of the nitrogen atom to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols.

Scientific Research Applications

N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets

Biological Activity

N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline, also known as a derivative of fluoxetine, exhibits significant biological activity primarily related to its role as a selective serotonin reuptake inhibitor (SSRI). This compound's unique structure, particularly the presence of trifluoromethyl groups, contributes to its pharmacological properties.

  • Molecular Formula : C24H21F6N O
  • Molecular Weight : 453.42 g/mol
  • CAS Number : 310452-35-8
  • IUPAC Name : N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-4-(trifluoromethyl)aniline

The compound acts by selectively inhibiting the reuptake of serotonin in the brain, which enhances serotonergic neurotransmission. This mechanism is crucial for its efficacy in treating various mood disorders, including depression and anxiety disorders. The trifluoromethyl substituents are known to enhance the lipophilicity and bioavailability of the compound, potentially improving its therapeutic effects compared to non-fluorinated analogs .

Antidepressant Properties

Fluoxetine, the parent compound of this derivative, has been extensively studied for its antidepressant effects. Research indicates that the introduction of trifluoromethyl groups increases the potency of SSRIs by enhancing their binding affinity to the serotonin transporter (SERT). Studies have shown that compounds with such modifications can exhibit up to six times greater potency than their non-fluorinated counterparts .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds. For instance, derivatives similar to this compound were tested against various bacterial strains. The minimum inhibitory concentrations (MICs) demonstrated effective antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • In Vitro Studies : A series of benzylated intermediates derived from salicylanilide showed significant antibacterial activity with MIC values ranging from 0.070 to 8.95 μM against Staphylococcus aureus. This suggests that structural modifications similar to those found in this compound can lead to enhanced biological efficacy .
  • Structure–Activity Relationship (SAR) : The inclusion of trifluoromethyl groups has been linked to improved drug potency across various biological activities. For example, SAR studies indicated that compounds with these modifications inhibited respiratory chain functions in bacteria at lower concentrations compared to traditional antibiotics like ciprofloxacin .

Summary Table of Biological Activities

Activity TypeCompound TestedMIC/IC50 ValuesReference
AntidepressantN-Methyl-N-(3-phenyl-3-(4-trifluoromethyl)...Potency increased by 6x over non-fluorinated analogs
AntimicrobialBenzylated derivativesMICs from 0.070 to 8.95 μM against S. aureus
Cell ViabilityVarious derivativesIC50 values around 3 to 6 μM for cancer cell lines

Comparison with Similar Compounds

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine (CAS: 801190-26-1)

  • Structure: Shares the trifluoromethyl-aniline core and propyl ether linkage but replaces the methyl and phenyl groups in Compound X with dimethylamine and a secondary amino group.
  • Role : Used as a building block in drug synthesis, particularly for compounds targeting neurological pathways .

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS: Not provided)

  • Structure : Retains the trifluoromethyl-aniline motif but incorporates a piperazinyl-methyl group instead of the propyl ether chain.
  • Role : A key intermediate in anticancer and antipsychotic drug synthesis due to its ability to modulate receptor binding .

Ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate (CAS: 204704-95-0)

  • Structure : Similar to Compound X but substitutes the aniline group with a carbamate ester (-O-CO-O-).
  • Role : Demonstrates enhanced hydrolytic stability, making it suitable for prolonged-release formulations .

Physicochemical Properties

Property Compound X N-{3-[4-Amino...} 4-((4-Methylpiperazinyl)... Ethyl Carbamate Derivative
Molecular Formula C₂₄H₂₁F₆NO C₁₃H₁₈F₃N₃O C₁₃H₁₈F₃N₃ C₂₀H₂₂F₃NO₃
Molecular Weight (g/mol) 453.43 309.33 273.30 381.39
Boiling Point (°C) NA NA NA 459.79
Density (g/cm³) NA NA NA 1.199
LogP NA NA NA 5.30

Key Observations :

  • Compound X has the highest molecular weight due to its dual trifluoromethyl and phenyl groups.
  • The carbamate derivative exhibits superior lipophilicity (LogP = 5.30), suggesting enhanced membrane permeability compared to Compound X.

Functional and Application-Based Differences

In contrast, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a critical intermediate in anticancer agents targeting kinase pathways .

Synthetic Utility: Compound X’s propyl ether chain enables modular derivatization for fluorinated drug candidates. N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine is tailored for neuroactive compounds due to its dimethylamine moiety .

Stability :

  • The carbamate derivative shows higher hydrolytic stability than Compound X, making it preferable for formulations requiring extended shelf lives.

Research Findings and Implications

  • Anticancer Potential: While Compound X itself lacks reported bioactivity, structurally related compounds like 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline inhibit KV10.1 ion channels, a target in oncology .
  • Metabolic Fate : The trifluoromethyl groups in Compound X likely reduce oxidative metabolism, a common strategy to enhance drug half-lives .
  • Synthetic Challenges : The compound’s storage at 2–8°C suggests sensitivity to degradation, necessitating stringent quality control in pharmaceutical workflows .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline, and how can they be addressed methodologically?

  • Answer : The compound’s trifluoromethyl and phenoxy substituents require precise regioselective coupling. A multi-step approach is recommended:

  • Step 1 : Synthesize the phenoxypropyl intermediate via nucleophilic substitution of 4-(trifluoromethyl)phenol with 1-bromo-3-phenylpropane under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Step 2 : Introduce the methyl group via reductive amination using formaldehyde and a catalyst like sodium cyanoborohydride.
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize impurities such as unreacted aniline derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and electronic effects of trifluoromethyl groups. For example, the deshielded aromatic protons adjacent to trifluoromethyl groups resonate at δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~475 g/mol) and detects isotopic patterns from fluorine atoms.
  • HPLC : Reverse-phase HPLC with UV detection (λmax ~255 nm) assesses purity ≥98% .

Advanced Research Questions

Q. How do the electronic effects of trifluoromethyl groups influence the compound’s reactivity in pharmacological assays?

  • Answer : The strong electron-withdrawing nature of trifluoromethyl groups reduces electron density on the aromatic ring, affecting binding affinity to target receptors. Computational modeling (e.g., DFT calculations) can quantify these effects:

  • Method : Optimize the molecule’s geometry using Gaussian software, then calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Validation : Compare computational results with experimental data (e.g., IC50_{50} values in enzyme inhibition assays).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Contradictions may arise from differences in assay conditions or impurity profiles. A systematic approach includes:

  • Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Impurity Profiling : Use LC-MS to identify and quantify impurities (e.g., N-methyl aniline byproducts) that may interfere with activity .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, as demonstrated in receptor-response modeling for structurally related compounds .

Q. How can computational methods predict the compound’s stability under varying storage conditions?

  • Answer : Molecular dynamics (MD) simulations assess degradation pathways. For example:

  • Simulation Setup : Model the compound in explicit solvent (e.g., water or DMSO) at -20°C (recommended storage temperature) versus 25°C .
  • Outputs : Calculate bond dissociation energies for labile groups (e.g., methylamino linkages) to predict hydrolysis rates.

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC24_{24}H22_{22}F6_6N2_2O
LogP (Lipophilicity)~4.2 (predicted via ChemDraw)
UV λmax255 nm (in acetonitrile)

Table 2 : Common Impurities in Synthesis

Impurity NameCAS NumberDetection Method
N-Methyl-4-(trifluoromethyl)aniline62476-58-8HPLC (Retention Time: 6.2 min)
3-Phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-olN/A19F^{19}\text{F} NMR

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